molecular formula C11H10IN7O4 B14930209 2-hydroxy-5-iodo-N'-[(E)-1-methyl-2-(5-nitro-2H-tetraazol-2-yl)ethylidene]benzohydrazide

2-hydroxy-5-iodo-N'-[(E)-1-methyl-2-(5-nitro-2H-tetraazol-2-yl)ethylidene]benzohydrazide

Cat. No.: B14930209
M. Wt: 431.15 g/mol
InChI Key: YBJBCXQTQJIAEU-AWNIVKPZSA-N
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Description

2-hydroxy-5-iodo-N’-[(E)-1-methyl-2-(5-nitro-2H-tetraazol-2-yl)ethylidene]benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of iodine, nitro, and tetraazole groups, which contribute to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-iodo-N’-[(E)-1-methyl-2-(5-nitro-2H-tetraazol-2-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of amines.

    Substitution: Formation of azides and thioethers.

Scientific Research Applications

2-hydroxy-5-iodo-N’-[(E)-1-methyl-2-(5-nitro-2H-tetraazol-2-yl)ethylidene]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-5-iodo-N’-[(E)-1-methyl-2-(5-nitro-2H-tetraazol-2-yl)ethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The nitro and iodine groups play a crucial role in these interactions by forming hydrogen bonds and van der Waals forces with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitro and tetraazole groups in 2-hydroxy-5-iodo-N’-[(E)-1-methyl-2-(5-nitro-2H-tetraazol-2-yl)ethylidene]benzohydrazide makes it unique compared to other similar compounds

Properties

Molecular Formula

C11H10IN7O4

Molecular Weight

431.15 g/mol

IUPAC Name

2-hydroxy-5-iodo-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide

InChI

InChI=1S/C11H10IN7O4/c1-6(5-18-16-11(15-17-18)19(22)23)13-14-10(21)8-4-7(12)2-3-9(8)20/h2-4,20H,5H2,1H3,(H,14,21)/b13-6+

InChI Key

YBJBCXQTQJIAEU-AWNIVKPZSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=CC(=C1)I)O)/CN2N=C(N=N2)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=C(C=CC(=C1)I)O)CN2N=C(N=N2)[N+](=O)[O-]

Origin of Product

United States

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